7-MTF-CM belongs to the class of chromenones, a type of heterocyclic compound containing a chroman core (a benzopyran) with a ketone functional group at the 4th position. Chromenones have been explored for various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties []. The presence of the methoxy (OCH3) group at the 7th position and the trifluoromethyl (CF3) group at the 2nd position might further modify these properties, making 7-MTF-CM an interesting candidate for further research.
The trifluoromethyl (CF3) group is a common functional group used in medicinal chemistry due to its ability to influence a molecule's interaction with biological targets and improve its metabolic stability []. Research into other trifluoromethyl-containing chromenones suggests potential for exploring 7-MTF-CM in areas like enzyme inhibition and receptor targeting.
7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one, with the chemical formula C₁₁H₇F₃O₃ and a molecular weight of 244.17 g/mol, is a member of the chromenone family. This compound features a methoxy group and a trifluoromethyl substituent, which significantly influence its chemical properties and biological activities. It appears as a crystalline solid and is known for its unique structural characteristics, including a chromenone backbone that contributes to its reactivity and potential applications in various fields.
7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one exhibits various biological activities:
Several methods have been reported for synthesizing 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one:
The unique properties of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one lend it to various applications:
Interaction studies of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one have revealed important insights:
Several compounds exhibit structural similarities to 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(Trifluoromethyl)-4H-chromen-4-one | 0.98 | Lacks methoxy group; simpler structure |
| 7-Hydroxy-2-methyl-4H-chromen-4-one | 0.78 | Contains hydroxy instead of trifluoromethyl |
| 7-(Trifluoromethyl)chroman-4-one | 0.77 | Different ring structure; lacks methoxy substitution |
| 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | 0.81 | Different functional groups; furan ring instead |
| 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 0.76 | Contains hydroxy group; different core structure |
The presence of both methoxy and trifluoromethyl groups in 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from these similar compounds, contributing to its unique reactivity and biological profile.
Thermogravimetric analysis represents a fundamental analytical technique for characterizing the thermal stability and decomposition behavior of organic compounds. For 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, comprehensive thermal analysis provides critical insights into its stability profile and potential applications under elevated temperature conditions.
The molecular structure of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, featuring a chromenone backbone with electron-withdrawing trifluoromethyl and electron-donating methoxy substituents, exhibits characteristic thermal decomposition patterns consistent with structurally related compounds [1] [2]. The compound demonstrates a molecular weight of 244.17 g/mol and a boiling point of 264.7 ± 40.0°C at 760 mmHg [1] [2], indicating moderate thermal stability under standard atmospheric conditions.
Thermogravimetric analysis studies on analogous trifluoromethyl-containing organic compounds reveal decomposition onset temperatures exceeding 250°C [3]. Differential scanning calorimetry investigations of similar chromenone derivatives demonstrate decomposition temperatures ranging from 250-300°C [4] [5], with some analogous compounds showing decomposition onset above 300°C [4]. The presence of the trifluoromethyl group typically enhances thermal stability compared to unsubstituted chromenones due to the strong carbon-fluorine bonds and the electron-withdrawing nature of this substituent [3].
For 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, the thermal decomposition pattern likely follows a multi-step process characteristic of chromenone derivatives. The initial decomposition stage typically involves the loss of the methoxy group, occurring around 200-250°C, followed by degradation of the chromenone ring system at higher temperatures [5]. The trifluoromethyl group, being one of the most thermally stable organic substituents, typically undergoes decomposition only at temperatures exceeding 300°C [3].
The flash point of 110.5 ± 22.2°C [1] indicates that the compound requires careful handling to prevent ignition during heating procedures. The relatively high density of 1.4 ± 0.1 g/cm³ [1] suggests compact molecular packing, which may contribute to enhanced thermal stability through intermolecular interactions.
Kinetic analysis of thermal decomposition for similar compounds follows pseudo-zero-order rate expressions, with activation energies typically ranging from 150-200 kJ/mol for chromenone derivatives [6]. The decomposition mechanism likely involves initial homolytic bond cleavage at the chromenone carbonyl position, followed by radical-mediated fragmentation pathways [4].
The solubility behavior of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one in various solvent systems is governed by the compound's amphiphilic nature, arising from the combination of polar (methoxy and carbonyl) and highly fluorinated (trifluoromethyl) functional groups. This structural duality significantly influences its dissolution characteristics across different polarity ranges.
The compound exhibits a calculated LogP value of 2.31 [7], indicating moderate lipophilicity that balances membrane permeability with aqueous solubility. The polar surface area of 36 Ų [7] and the presence of three hydrogen bond acceptors with zero hydrogen bond donors [7] suggest favorable interactions with polar aprotic solvents while maintaining limited aqueous solubility.
In highly polar solvents, 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one demonstrates variable solubility depending on the specific solvent characteristics. Dimethyl sulfoxide represents the optimal polar solvent, with related chromenone derivatives showing solubilities of 2-41 mg/mL [8] [9]. The compound's solubility in DMSO is enhanced by the solvent's ability to coordinate with both the carbonyl oxygen and the methoxy group through dipole-dipole interactions [8].
Ethanol serves as another effective polar protic solvent, with structurally similar 7,8-dimethoxy-4H-chromen-4-one demonstrating solubility of 41 mg/mL [8]. The hydrogen bonding capacity of ethanol facilitates solvation of the methoxy and carbonyl functionalities, while the ethyl chain provides some compatibility with the lipophilic chromenone core [10].
Dimethylformamide exhibits moderate dissolving capacity for trifluoromethyl-containing chromenones, with reported solubilities of approximately 5 mg/mL for related compounds [11]. The amide functionality in DMF provides both hydrogen bonding sites and dipolar interactions suitable for chromenone solvation [11].
The trifluoromethyl substituent significantly influences solubility in non-polar systems. Chloroform demonstrates excellent solvating properties for fluorinated chromenones, with solubilities reaching approximately 30 mg/mL [11]. The chlorinated nature of chloroform provides favorable London dispersion forces with the fluorinated substituent while maintaining compatibility with the aromatic chromenone system [11].
Dichloromethane represents another effective non-polar solvent, particularly for extraction and purification procedures. The moderate polarity of DCM (dielectric constant ~9) allows for dissolution of both polar and non-polar regions of the molecule [12].
Hexane and other aliphatic hydrocarbons show limited solvating capacity due to the polar nature of the chromenone core and methoxy substituent. General chromenone behavior indicates low solubility in purely non-polar environments [13] [14].
Water solubility remains significantly limited, with related chromenone derivatives showing aqueous solubilities of approximately 3 mg/mL [8]. The hydrophobic nature of the chromenone ring system, combined with the lipophilic trifluoromethyl group, restricts aqueous dissolution [14]. However, the presence of the methoxy group and carbonyl functionality provides minimal water interaction sites through hydrogen bonding [8].
The Hansen solubility parameters for 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be estimated based on structural analogy with related compounds. The dispersion parameter (δd) is approximately 18-19 MPa^1/2, reflecting the aromatic chromenone system [15]. The polar parameter (δp) is estimated at 8-10 MPa^1/2 due to the carbonyl and methoxy functionalities [15]. The hydrogen bonding parameter (δh) remains relatively low at 3-5 MPa^1/2 given the absence of hydrogen bond donors [15].
The pH-dependent stability of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one in aqueous environments represents a critical parameter for understanding its behavior under physiological and environmental conditions. The compound's stability profile varies significantly across different pH ranges due to the susceptibility of the chromenone ring system to hydrolytic processes and the potential for pH-mediated structural modifications.
Under acidic conditions, 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one demonstrates enhanced stability compared to neutral and basic environments [16] [17]. The protonation of the carbonyl oxygen under strongly acidic conditions (pH < 3) increases the electrophilic character of the chromenone ring, potentially leading to accelerated degradation through acid-catalyzed hydrolysis mechanisms [16].
However, at moderately acidic pH values (3-6), the compound exhibits relative stability due to the reduced nucleophilicity of water molecules and the stabilization of the chromenone ring system [12]. Studies on related chromenone-metal complexes demonstrate stable conjugate formation in acidic media, suggesting that 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one maintains structural integrity under these conditions [12].
The trifluoromethyl substituent provides additional stabilization under acidic conditions due to its strong electron-withdrawing nature, which reduces the electron density at the chromenone carbonyl and decreases susceptibility to nucleophilic attack [16]. The pKa of the chromenone system is estimated to be approximately 15-16, indicating minimal ionization under typical acidic conditions [18].
At physiological pH (approximately 7.4), 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one exhibits optimal stability [16]. Studies on chromenone-nanoparticle conjugates demonstrate that the compound remains structurally intact over extended periods at neutral pH, with minimal degradation observed during storage at physiological conditions [16].
The stability at neutral pH is attributed to the balanced ionization state of the aqueous medium and the reduced reactivity of the chromenone ring system toward hydrolysis [16]. The methoxy substituent remains stable under these conditions, showing no evidence of demethylation or other degradative processes .
Conjugation studies with related chromenone derivatives indicate half-lives exceeding 24 hours at pH 7.4 in phosphate-buffered saline, suggesting excellent stability for pharmaceutical and biological applications [16] [17]. The compound's behavior in cell culture media (pH 7.2-7.4) demonstrates maintained biological activity over experimental timeframes, confirming stability under neutral aqueous conditions [16].
Under basic conditions, 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one exhibits increased susceptibility to degradation through several mechanisms. At pH values above 8, the compound may undergo base-catalyzed hydrolysis of the chromenone ring, particularly at the lactone carbonyl position [20].
Metal complexation becomes increasingly favorable under basic conditions, with studies demonstrating complex formation at pH 8.79 for related 3-hydroxy chromenone derivatives [20]. While this complexation may provide some stabilization, it also indicates increased reactivity of the chromenone system under basic conditions [20].
The methoxy group shows potential for demethylation under strongly basic conditions (pH > 10), leading to the formation of phenolic derivatives with altered physicochemical properties [20]. However, at moderately basic pH (8-9), the methoxy substituent remains largely intact .
The primary degradation pathway under varying pH conditions involves hydrolytic cleavage of the chromenone lactone ring [16] [17]. Under acidic conditions, this process is acid-catalyzed and proceeds through protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules [16].
Under basic conditions, hydroxide-mediated hydrolysis predominates, with direct nucleophilic attack at the carbonyl carbon leading to ring opening and subsequent degradation [20]. The rate of hydrolysis typically follows the order: strong base > strong acid > neutral conditions [16] [17].
The trifluoromethyl group remains stable across all pH ranges due to the exceptional stability of carbon-fluorine bonds [16]. However, its electron-withdrawing effect influences the reactivity of other positions in the molecule, generally decreasing susceptibility to nucleophilic attack but potentially increasing susceptibility to electrophilic processes [16].
Buffer systems significantly influence the stability of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one in aqueous media. Phosphate buffers (pH 6-8) provide optimal stability, while Tris buffers may cause slight acceleration of degradation due to their nucleophilic nature [16].
Metal chelation can both enhance and compromise stability depending on the specific metal ion and pH conditions. Iron(III) complexation has been demonstrated for related chromenone derivatives, providing enhanced stability at neutral pH but potential redox-mediated degradation under certain conditions [18].